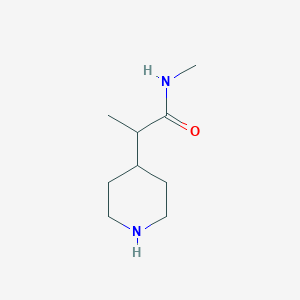
1-(4-N,N-Di-boc-aminophenyl)ethanone
Übersicht
Beschreibung
1-(4-N,N-Di-boc-aminophenyl)ethanone, also known as tert-butyl (4-acetylphenyl) (tert-butoxycarbonyl)carbamate, is a chemical compound with the CAS Number: 1823806-99-0 . It has a molecular weight of 335.4 . It is typically a white to yellow solid .
Molecular Structure Analysis
The molecular formula of 1-(4-N,N-Di-boc-aminophenyl)ethanone is C18H25NO5 . The InChI code for this compound is 1S/C18H25NO5/c1-12(20)13-8-10-14(11-9-13)19(15(21)23-17(2,3)4)16(22)24-18(5,6)7/h8-11H,1-7H3 .Physical And Chemical Properties Analysis
1-(4-N,N-Di-boc-aminophenyl)ethanone is a white to yellow solid . It has a molecular weight of 335.4 . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Protecting Group in Synthesis
1-(4-N,N-Di-boc-aminophenyl)ethanone is used as a protecting group in chemical synthesis. For instance, in the development of base-labile protecting groups like the 2-(4-acetyl-2-nitrophenyl)ethyl (Anpe) group, derivatives of 1-(4-N,N-Di-boc-aminophenyl)ethanone have been utilized (Robles, Pedroso, & Grandas, 1993).
Crystal Structure Analysis
This compound has been examined in the context of crystal structure analysis. Studies such as those on N-[(E)-3,3-Diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone have used 1-(4-N,N-Di-boc-aminophenyl)ethanone derivatives for the investigation of molecular configurations and bonding characteristics (Khalaji et al., 2008).
Quantum Chemical Studies
Quantum chemical parameters of 1-(4-N,N-Di-boc-aminophenyl)ethanone, such as ionization potential and electron affinity, have been analyzed. This includes studies on its magnetic susceptibility and hyperpolarizability, contributing to our understanding of its chemical behavior and potential applications (Karunanidhi et al., 2017).
Catalyst in Chemical Reactions
It is used as a catalyst in specific chemical reactions. For instance, in Brønsted acid-catalyzed Mannich reactions, phosphoric acid derivatives of 1-(4-N,N-Di-boc-aminophenyl)ethanone have shown significant effectiveness (Uraguchi & Terada, 2004).
Chemical Sensing
This compound has been used in the development of chemical sensors, such as fluorescent on-off probes, demonstrating high selectivity and sensitivity to specific substances like hydrogen sulfide (Fang et al., 2019).
Chemoselective Reactions
1-(4-N,N-Di-boc-aminophenyl)ethanone derivatives have been employed in chemoselective reactions, highlighting their utility in selective synthesis processes (Chankeshwara & Chakraborti, 2006).
Preparation of Heterocycles
It has been instrumental in the preparation of various heterocycles, offering insights into the synthesis of complex organic compounds (Moskvina et al., 2015).
Asymmetric Reductions
This compound is used in asymmetric reduction processes, which are vital in producing enantioenriched compounds, particularly in pharmaceutical synthesis (Thvedt et al., 2011).
Mimicking Peptide Backbones
It has also been used to mimic peptide backbone geometry, contributing significantly to the development of novel pharmaceuticals (Feng & Lubell, 2001).
High-Tg Polymer Synthesis
Derivatives of 1-(4-N,N-Di-boc-aminophenyl)ethanone are used in the synthesis of high-temperature-resistant (high-Tg) transparent polyimides, which have applications in advanced materials technology (Chang et al., 2012).
Safety and Hazards
The compound has been classified as having acute toxicity (oral, Category 4), with the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-acetylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-12(20)13-8-10-14(11-9-13)19(15(21)23-17(2,3)4)16(22)24-18(5,6)7/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDBMGVOGHLZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-N,N-Di-boc-aminophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






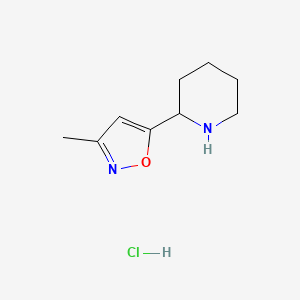

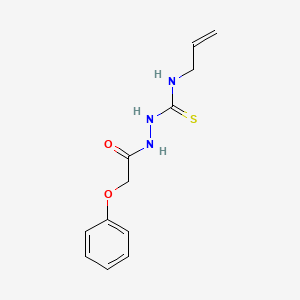


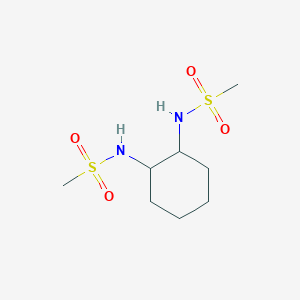
![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B3111391.png)
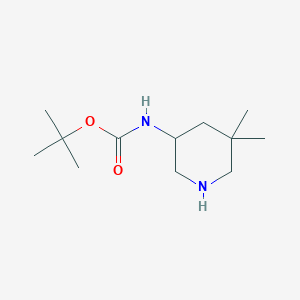
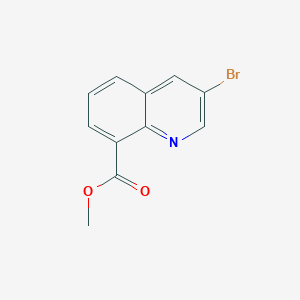
![3-Oxo-3-[5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B3111433.png)
